A Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
This technical guide provides an in-depth exploration of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, and the scientific rationale that positions it as a valuable building block in medicinal chemistry.
Introduction: The Convergence of Two Pharmacophores
At the heart of 1-(Pyrimidin-2-yl)piperidin-4-amine lies the fusion of two critical pharmacophoric units: the pyrimidine ring and the piperidine ring. The pyrimidine scaffold is a cornerstone of medicinal chemistry, being a fundamental component of DNA and RNA and exhibiting a vast array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1][2][3] The piperidine moiety, a saturated heterocycle, is also a prevalent feature in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties and enabling crucial interactions with biological targets.[4] The combination of these two rings in a single molecule creates a "privileged scaffold" that offers a versatile platform for the development of novel therapeutic agents.
This guide will serve as a comprehensive resource, detailing the synthesis, characterization, and potential applications of this compound, with a focus on the underlying chemical principles and experimental considerations.
Chemical Identity and Physicochemical Properties
Precise identification of a chemical entity is paramount for reproducible scientific research. The CAS number for the free base form, 1-(Pyrimidin-2-yl)piperidin-4-amine, is well-established. However, it is important to note that different commercial suppliers may list distinct CAS numbers for the hydrochloride salt.
| Property | Value | Source |
| Chemical Name | 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride | - |
| Synonyms | 4-Amino-1-(2-pyrimidinyl)piperidine hydrochloride | [5] |
| CAS Number (Free Base) | 412355-81-8 | [5][6] |
| CAS Number (Dihydrochloride) | 1179369-48-2 | [7] |
| CAS Number (Hydrochloride) | 1185309-58-3 | [8] |
| Molecular Formula (Free Base) | C₉H₁₄N₄ | [5] |
| Molecular Weight (Free Base) | 178.23 g/mol | [5] |
| Molecular Formula (Dihydrochloride) | C₉H₁₆Cl₂N₄ | [9][10] |
| Molecular Weight (Dihydrochloride) | 251.16 g/mol | [10] |
Structure of 1-(Pyrimidin-2-yl)piperidin-4-amine:
Caption: Chemical structure of 1-(Pyrimidin-2-yl)piperidin-4-amine.
Synthesis and Mechanistic Considerations
The synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine and its subsequent conversion to the hydrochloride salt can be achieved through a logical and well-established synthetic route. A common and effective strategy involves the nucleophilic aromatic substitution (SNAAr) of a halogenated pyrimidine with an appropriately protected aminopiperidine derivative.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, starting from commercially available precursors.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of the Free Base
This protocol is based on established methodologies for similar transformations.[11]
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable solvent such as n-butanol or DMSO, add 2-chloropyrimidine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).
-
For more challenging substitutions, a palladium catalyst and a phosphine ligand (e.g., Pd₂(dba)₃ and X-Phos) can be employed to facilitate the reaction.[12]
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 2-position towards nucleophilic attack by the secondary amine of the piperidine. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The Boc protecting group on the primary amine of the piperidine prevents it from competing in the nucleophilic substitution.
Step 2: Deprotection
-
Dissolve the crude Boc-protected intermediate in a suitable solvent such as ethyl acetate or dichloromethane.
-
Add an excess of a strong acid, typically 4 M HCl in ethyl acetate or trifluoroacetic acid (TFA).[12]
-
Stir the mixture at room temperature for 2-4 hours. The deprotection progress can be monitored by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the solvent under reduced pressure.
-
To obtain the free base, neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield 1-(Pyrimidin-2-yl)piperidin-4-amine as the free base.
Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine.
Experimental Protocol: Hydrochloride Salt Formation
The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds.[13][14]
-
Dissolve the purified 1-(Pyrimidin-2-yl)piperidin-4-amine free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 4 M HCl in ethyl acetate or ethereal HCl) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent like diethyl ether.[15]
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride.
Self-Validation: The formation of the salt can be confirmed by a noticeable change in physical properties (e.g., from an oil to a crystalline solid) and by analytical techniques such as FT-IR, which will show characteristic N-H stretching bands for the ammonium salt.[13]
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of 1-(Pyrimidin-2-yl)piperidin-4-amine is of high interest in drug discovery due to the diverse biological activities associated with its constituent parts.
-
Anticancer Agents : Pyrimidine derivatives are integral to many anticancer drugs. The pyrimidine ring can act as a hinge-binding motif for various protein kinases, which are often dysregulated in cancer. Fused pyridopyrimidines, a related class of compounds, have shown a broad spectrum of antitumor activities.[16]
-
Antiviral and Antimicrobial Properties : The pyrimidine nucleus is a key component in several antiviral and antimicrobial agents.[1][2]
-
Central Nervous System (CNS) Activity : Piperidine derivatives are well-known for their activity in the central nervous system.[1]
-
Versatile Intermediate : This compound serves as a valuable intermediate for further chemical modifications. The primary amine on the piperidine ring is a nucleophilic handle that can be readily functionalized to generate libraries of new chemical entities for high-throughput screening.[11]
The combination of a hydrogen bond acceptor (pyrimidine nitrogens) and a donor/nucleophilic site (primary amine) within a semi-rigid framework makes this molecule an attractive starting point for fragment-based drug design and lead optimization campaigns.
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